REACTION_CXSMILES
|
Br[C:2]1[N:3]=[CH:4][C:5](=[O:11])[N:6]([CH2:8][CH2:9][OH:10])[CH:7]=1.[CH3:12][C:13]1[CH:14]=[C:15](B(O)O)[S:16][CH:17]=1.C(=O)([O-])[O-].[Na+].[Na+]>COCCOC.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.Cl[Pd]Cl.[Fe+2]>[OH:10][CH2:9][CH2:8][N:6]1[CH:7]=[C:2]([C:15]2[S:16][CH:17]=[C:13]([CH3:12])[CH:14]=2)[N:3]=[CH:4][C:5]1=[O:11] |f:2.3.4,6.7.8.9|
|
Name
|
5-Bromo-1-(2-hydroxyethyl)pyrazin-2(1H)-one
|
Quantity
|
199.6 mg
|
Type
|
reactant
|
Smiles
|
BrC=1N=CC(N(C1)CCO)=O
|
Name
|
|
Quantity
|
253.7 mg
|
Type
|
reactant
|
Smiles
|
CC=1C=C(SC1)B(O)O
|
Name
|
|
Quantity
|
1.2 mL
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
COCCOC
|
Name
|
|
Quantity
|
66.6 mg
|
Type
|
catalyst
|
Smiles
|
C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.Cl[Pd]Cl.[Fe+2]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
85 °C
|
Type
|
CUSTOM
|
Details
|
(85° C.) and stirred under argon for 1 hour The reaction
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
placed in a preheated oil bath
|
Type
|
TEMPERATURE
|
Details
|
was then cooled to room temperature
|
Type
|
CUSTOM
|
Details
|
quenched with saturated sodium bicarbonate (5 mL)
|
Type
|
WAIT
|
Details
|
to stand at room temperature overnight
|
Duration
|
8 (± 8) h
|
Type
|
EXTRACTION
|
Details
|
It was then extracted with CH2Cl2 and with 10:1 CH2Cl2/MeOH
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
FILTRATION
|
Details
|
filtered through silica gel (30:1 CH2Cl2/MeOH)
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
OCCN1C(C=NC(=C1)C=1SC=C(C1)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.468 mmol | |
AMOUNT: MASS | 110.6 mg | |
YIELD: PERCENTYIELD | 51% | |
YIELD: CALCULATEDPERCENTYIELD | 51.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |